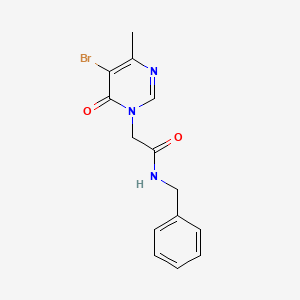![molecular formula C12H14BrNO2 B7579468 2-(4-bromophenyl)-1-[(3R)-3-hydroxypyrrolidin-1-yl]ethanone](/img/structure/B7579468.png)
2-(4-bromophenyl)-1-[(3R)-3-hydroxypyrrolidin-1-yl]ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-bromophenyl)-1-[(3R)-3-hydroxypyrrolidin-1-yl]ethanone, also known as Brorphine, is a synthetic opioid that has gained attention in recent years due to its potential use in scientific research. This compound is structurally similar to fentanyl, a potent opioid that has been responsible for numerous overdose deaths. However, Brorphine is believed to have less potent analgesic effects than fentanyl and may be less likely to cause respiratory depression.
作用机制
2-(4-bromophenyl)-1-[(3R)-3-hydroxypyrrolidin-1-yl]ethanone acts on the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. It binds to this receptor and activates a signaling pathway that leads to the inhibition of neurotransmitter release, resulting in reduced pain perception.
Biochemical and Physiological Effects:
2-(4-bromophenyl)-1-[(3R)-3-hydroxypyrrolidin-1-yl]ethanone has been shown to have similar biochemical and physiological effects to other opioids, such as morphine and fentanyl. It can cause sedation, respiratory depression, and euphoria, although these effects are believed to be less potent than those of fentanyl. 2-(4-bromophenyl)-1-[(3R)-3-hydroxypyrrolidin-1-yl]ethanone can also cause gastrointestinal side effects, such as nausea and constipation.
实验室实验的优点和局限性
One advantage of using 2-(4-bromophenyl)-1-[(3R)-3-hydroxypyrrolidin-1-yl]ethanone in lab experiments is its potential for reduced abuse potential compared to other synthetic opioids. It may also have less potent analgesic effects, which could be useful for studying the mechanisms of pain perception in animal models. However, 2-(4-bromophenyl)-1-[(3R)-3-hydroxypyrrolidin-1-yl]ethanone's limited potency may also be a limitation, as it may not be effective in certain experimental conditions.
未来方向
There are several potential future directions for research on 2-(4-bromophenyl)-1-[(3R)-3-hydroxypyrrolidin-1-yl]ethanone. One area of interest is its potential use in treating opioid addiction, as it may have less abuse potential than other synthetic opioids. Another area of research could be investigating the mechanisms of action of 2-(4-bromophenyl)-1-[(3R)-3-hydroxypyrrolidin-1-yl]ethanone and its potential for developing new analgesic drugs. Additionally, further studies could be conducted to determine the safety and efficacy of 2-(4-bromophenyl)-1-[(3R)-3-hydroxypyrrolidin-1-yl]ethanone in human subjects.
合成方法
The synthesis of 2-(4-bromophenyl)-1-[(3R)-3-hydroxypyrrolidin-1-yl]ethanone is a complex process that requires several steps. The initial step involves the reaction of 4-bromobenzaldehyde with (R)-(-)-3-pyrrolidinol in the presence of a Lewis acid catalyst to form the corresponding chiral imine. This intermediate is then reduced with sodium borohydride to yield the chiral amine, which is subsequently acylated with ethyl chloroformate to produce 2-(4-bromophenyl)-1-[(3R)-3-hydroxypyrrolidin-1-yl]ethanone.
科学研究应用
2-(4-bromophenyl)-1-[(3R)-3-hydroxypyrrolidin-1-yl]ethanone has been studied for its potential use in scientific research, particularly in the field of pain management. It has been shown to have analgesic effects in animal models, although its potency is lower than that of fentanyl. 2-(4-bromophenyl)-1-[(3R)-3-hydroxypyrrolidin-1-yl]ethanone has also been investigated for its potential use in treating opioid addiction, as it may have less abuse potential than other synthetic opioids.
属性
IUPAC Name |
2-(4-bromophenyl)-1-[(3R)-3-hydroxypyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c13-10-3-1-9(2-4-10)7-12(16)14-6-5-11(15)8-14/h1-4,11,15H,5-8H2/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVQKBPSCOOEBHN-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C(=O)CC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1O)C(=O)CC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)-1-[(3R)-3-hydroxypyrrolidin-1-yl]ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[[(5-Bromopyrimidin-4-yl)amino]methyl]cyclopentan-1-ol](/img/structure/B7579392.png)
![3-[(5-Bromopyrimidin-4-yl)amino]-1-methylpyrrolidine-2,5-dione](/img/structure/B7579399.png)
![2-[4-[(5-Chloro-2-methoxyphenyl)carbamoyl]triazol-1-yl]acetic acid](/img/structure/B7579400.png)
![2-[4-[(5-Bromo-2-methylphenyl)carbamoyl]triazol-1-yl]acetic acid](/img/structure/B7579408.png)
![(3-ethylthiophen-2-yl)-[(3R)-3-hydroxypyrrolidin-1-yl]methanone](/img/structure/B7579420.png)
![2-(4-chlorophenyl)-1-[(3R)-3-hydroxypyrrolidin-1-yl]ethanone](/img/structure/B7579426.png)
![1-(8-Methyl-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-2-(4-pyridin-2-ylpiperazin-1-yl)ethanone](/img/structure/B7579436.png)
![2-(2,3-dihydro-1H-inden-5-yloxy)-1-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]ethanone](/img/structure/B7579438.png)
![2-[4-[(4-Bromo-3-fluorophenyl)carbamoyl]triazol-1-yl]acetic acid](/img/structure/B7579444.png)
![2-[4-[(2-Ethoxyphenyl)carbamoyl]triazol-1-yl]acetic acid](/img/structure/B7579445.png)
![[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-(1H-indazol-5-yl)methanone](/img/structure/B7579461.png)
![(3R)-1-[(4-iodophenyl)methyl]pyrrolidin-3-ol](/img/structure/B7579466.png)
![5-Bromo-3-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrimidin-4-one](/img/structure/B7579475.png)
